Methanethiosulfonate

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

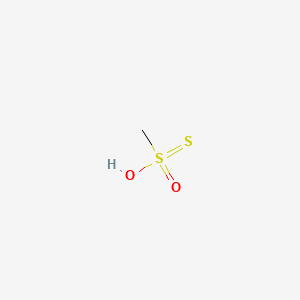

Methanethiosulfonate, also known as this compound, is a useful research compound. Its molecular formula is CH4O2S2 and its molecular weight is 112.18 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Applications De Recherche Scientifique

Chemical Applications

1. Reagent in Organic Synthesis

- MMTS is utilized as a reagent for synthesizing thiols and thioesters. It facilitates the introduction of methylthio groups into organic molecules, which is crucial for creating compounds with specific functional properties.

- It serves as a cross-linking agent in polymer chemistry, enhancing the mechanical properties of polymer networks.

2. Mechanistic Studies

- MMTS is employed to study thiol-dependent enzymes by modifying cysteine residues. This modification allows researchers to investigate enzyme mechanisms and interactions more effectively.

Biological Applications

1. Enzyme Inhibition

- Cysteine Proteases: MMTS acts as a blocking reagent for cysteine proteases like papain, inhibiting their catalytic activity. This inhibition is vital for understanding protease functions in various biological processes .

- STAT3 Interaction: Recent studies show that MMTS can bind to the SH2 domain of the STAT3 transcription factor, inhibiting its homodimerization and exerting antiproliferative effects on cancer cell lines such as HCT-116 .

2. Antimicrobial Properties

- MMTS exhibits antimicrobial activity against pathogens like Phytophthora infestans, the causative agent of late blight in potatoes. It effectively inhibits pathogen growth with low phytotoxicity, making it a promising candidate for agricultural applications .

3. Anticancer Activity

- Research indicates that MMTS derivatives can reduce tumor incidence in animal models by interacting with oncogenic signaling proteins like STAT3. The compound's mechanism involves multiple pathways, suggesting potential therapeutic uses in cancer treatment .

Agricultural Applications

1. Plant Pathogen Control

- MMTS has been studied for its efficacy against late blight caused by P. infestans. It demonstrates low phytotoxicity while effectively controlling symptoms both pre- and post-infection .

2. Toxicological Profile

- While MMTS shows promise as an agricultural agent, earlier studies indicated significant toxicity in animal models. The LD50 value for intraperitoneal injection was reported at 9.11 mg/kg in mice, necessitating careful evaluation of its safety profile for non-target organisms .

Summary of Anticancer Effects of MMTS Derivatives

| Compound | Activity | Cell Line | Mechanism |

|---|---|---|---|

| S-Methyl this compound | Antiproliferative | HCT-116 | Inhibition of STAT3 |

| Compound 1 | Moderate antiproliferative | Various tumor lines | Direct binding to SH2 domain |

| Compound 2 | Inhibitory | PC3 xenografts | Indirect pathway modulation |

Propriétés

Numéro CAS |

44059-82-7 |

|---|---|

Formule moléculaire |

CH4O2S2 |

Poids moléculaire |

112.18 g/mol |

Nom IUPAC |

hydroxy-methyl-oxo-sulfanylidene-λ6-sulfane |

InChI |

InChI=1S/CH4O2S2/c1-5(2,3)4/h1H3,(H,2,3,4) |

Clé InChI |

FHBSGPWHCCIQPG-UHFFFAOYSA-N |

SMILES |

CS(=O)(=S)O |

SMILES canonique |

CS(=O)(=S)O |

Key on ui other cas no. |

44059-82-7 |

Numéros CAS associés |

1950-85-2 (hydrochloride salt) |

Synonymes |

methane thiosulfonate methanethiosulfonate methanethiosulfonate, calcium salt methanethiosulfonate, potassium salt methanethiosulfonate, sodium salt |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.